Flusulfinam

Description

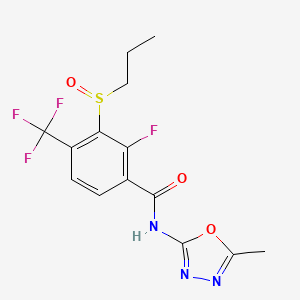

Structure

3D Structure

Properties

Molecular Formula |

C14H13F4N3O3S |

|---|---|

Molecular Weight |

379.33 g/mol |

IUPAC Name |

2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-propylsulfinyl-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C14H13F4N3O3S/c1-3-6-25(23)11-9(14(16,17)18)5-4-8(10(11)15)12(22)19-13-21-20-7(2)24-13/h4-5H,3,6H2,1-2H3,(H,19,21,22) |

InChI Key |

PWQIRGHRDYHXJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)C1=C(C=CC(=C1F)C(=O)NC2=NN=C(O2)C)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Flusulfinam's Mechanism of Action on HPPD Enzyme: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfinam is a novel, potent, and selective herbicide that targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine catabolic pathway of plants. Its unique amide structure and chiral nature confer high efficacy against a range of problematic weeds in rice cultivation. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound on the HPPD enzyme, supported by quantitative data, detailed experimental protocols, and visual representations of the key interactions and pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of HPPD inhibitors and the development of new herbicidal agents.

Introduction

This compound is a post-emergence herbicide recognized for its excellent control of annual weeds in rice fields, including barnyardgrass (Echinochloa crus-galli), crabgrass (Digitaria sanguinalis), and Chinese sprangletop (Leptochloa chinensis), while maintaining a high degree of safety for both japonica and indica rice varieties[1]. Its herbicidal activity stems from the specific and potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme[1]. HPPD is a non-heme Fe(II)-dependent oxygenase that plays a pivotal role in the tyrosine degradation pathway, catalyzing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA)[1]. HGA is an essential precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), which are vital for photosynthesis and antioxidant defense in plants[1].

By inhibiting HPPD, this compound disrupts the production of HGA, leading to a cascade of downstream effects. The depletion of plastoquinone, a crucial cofactor for the enzyme phytoene (B131915) desaturase, results in the inhibition of carotenoid biosynthesis[1]. This disruption of carotenoid production leads to the characteristic bleaching of mesophyll cells in susceptible plants, ultimately causing mortality[1].

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory efficacy of this compound against the HPPD enzyme has been quantified through various in vitro studies. A key finding is that this compound exhibits significantly higher potency compared to the well-established HPPD-inhibiting herbicide, mesotrione.

Table 1: Comparative Inhibitory Efficacy against Arabidopsis thaliana HPPD (AtHPPD)

| Compound | Relative Inhibitory Efficacy vs. Mesotrione |

| This compound | ~16-fold higher[1] |

This compound is a chiral molecule, with the technical material being a mixture of its (R)- and (S)-enantiomers. Research has demonstrated that the herbicidal activity is enantioselective, with the R-(+)-enantiomer being the more biologically active isomer[1].

Table 2: Enantioselective Activity of this compound

| Enantiomer | Relative Activity vs. Racemic Mixture (against target weeds) |

| R-(+)-flusulfinam | 1.4 to 3.1 times more active[1] |

Further studies have elucidated the specific inhibitory potency of each enantiomer against wild-type Arabidopsis thaliana HPPD (AtHPPD) and a site-directed mutant, MutQ293H.

Table 3: Inhibitory Potency (IC₅₀) of this compound Enantiomers on Wild-Type and Mutated AtHPPD

| Enzyme | R-flusulfinam IC₅₀ (mg/L) | S-flusulfinam IC₅₀ (mg/L) |

| Wild-Type AtHPPD | 0.52[1] | 1.93[1] |

| Mutated AtHPPD (MutQ293H) | 0.73[1] | 0.11[1] |

Molecular Mechanism of Action and Binding Site Interaction

Molecular docking and dynamics studies have provided valuable insights into the binding mode of this compound within the active site of the HPPD enzyme.

Binding Mode

This compound binds to the active site of HPPD through a bidentate coordination with the essential Fe²⁺ ion[1]. This interaction involves the nitrogen atom of the oxadiazole ring and the oxygen atom of the amide group of the this compound molecule[1]. This stable complex formation effectively blocks the substrate, 4-hydroxyphenylpyruvate (HPPA), from accessing the active site, thereby inhibiting the enzymatic reaction.

Key Amino Acid Interactions and Enantioselectivity

The enantioselectivity of this compound's inhibitory activity is attributed to specific interactions with amino acid residues within the HPPD active site. The Gln293 residue in Arabidopsis thaliana HPPD has been identified as playing a crucial role in this differential inhibition[1].

Molecular docking analyses have revealed that the R-(+)-enantiomer forms a more stable and energetically favorable complex with the wild-type enzyme compared to the S-(-)-enantiomer. The mutation of Gln293 to Histidine (MutQ293H) reverses this enantioselectivity, with the S-(-)-enantiomer becoming the more potent inhibitor of the mutated enzyme[1]. This strongly suggests that the Gln293 residue is a key determinant of the stereospecific binding of this compound.

dot

Caption: Molecular interaction of this compound with the HPPD active site.

Signaling Pathway of HPPD Inhibition

The inhibition of HPPD by this compound initiates a biochemical cascade that ultimately leads to plant death. The following diagram illustrates this signaling pathway.

dot

Caption: Signaling pathway of HPPD inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound on the HPPD enzyme.

Recombinant HPPD Expression and Purification

Objective: To produce a sufficient quantity of pure and active HPPD enzyme for in vitro inhibition assays.

Protocol Outline:

-

Gene Cloning: The gene encoding for HPPD (e.g., from Arabidopsis thaliana) is cloned into a suitable expression vector, often with a purification tag such as a polyhistidine (His)-tag.

-

Transformation: The expression vector is transformed into a suitable bacterial host, typically E. coli (e.g., BL21(DE3) strain).

-

Protein Expression: The bacterial culture is grown to an optimal density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.

-

Purification: The His-tagged HPPD is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA assay).

HPPD Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound and its enantiomers against the purified HPPD enzyme.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate), the purified HPPD enzyme, and a cofactor (ascorbic acid).

-

Inhibitor Addition: Varying concentrations of this compound (or its enantiomers) are added to the reaction mixture. A control with no inhibitor is also prepared.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate (HPPA).

-

Detection of Product Formation: The formation of the product, homogentisate (HGA), is monitored over time. This can be done spectrophotometrically by measuring the increase in absorbance at a specific wavelength or through a coupled enzyme assay.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in the binding of this compound.

Protocol Outline:

-

Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution (e.g., Gln293His) into the HPPD gene.

-

PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the wild-type HPPD expression vector as a template.

-

Template Removal: The parental, non-mutated DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the presence of the desired mutation is confirmed by DNA sequencing.

-

Protein Expression and Purification: The mutated HPPD enzyme is expressed and purified using the protocol described in section 5.1.

-

Inhibition Assay: The inhibitory potency of this compound and its enantiomers against the mutated enzyme is determined as described in section 5.2.

dot

Caption: General experimental workflow for studying this compound's mechanism.

Conclusion

This compound is a highly effective HPPD-inhibiting herbicide with a well-defined mechanism of action. Its potent and selective inhibition of the HPPD enzyme disrupts the vital carotenoid biosynthesis pathway in susceptible weeds, leading to their demise. The chiral nature of this compound, with the R-(+)-enantiomer exhibiting superior activity, highlights the specificity of its interaction with the enzyme's active site. The identification of the Gln293 residue as a key determinant of this enantioselectivity provides a molecular basis for its potent herbicidal effects. This in-depth understanding of this compound's mechanism of action at the molecular level is crucial for the rational design and development of next-generation herbicides with improved efficacy and crop safety profiles. The experimental protocols and data presented in this guide offer a solid foundation for further research in this important area of agricultural science.

References

Flusulfinam: A Technical Guide to its Chemical Structure and Properties

Flusulfinam is a novel, post-emergence herbicide notable for its efficacy in controlling a range of annual weeds in rice cultivation. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor. This document is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Structure and Identifiers

This compound is a chiral molecule, with the technical product being a mixture of the (R)- and (S)-enantiomers.[1] The R-(+)-enantiomer has been identified as the more biologically active isomer.[2]

| Identifier | Value |

| IUPAC Name | 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propylsulfinyl)-4-(trifluoromethyl)benzamide[3] |

| CAS Name | 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-(3-propylsulfinyl)-4-(trifluoromethyl)benzamide[3] |

| CAS Number | 2428458-82-4[3] |

| Molecular Formula | C₁₄H₁₃F₄N₃O₃S[4] |

| SMILES | CCCS(=O)c1c(F)ccc(c1C(F)(F)F)C(=O)Nc1oc(C)nn1[4] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 379.33 g/mol [4] |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| Water Solubility | Data not publicly available |

| pKa | Data not publicly available |

| Vapor Pressure | Data not publicly available |

| Henry's Law Constant | Data not publicly available |

Biological and Pharmacological Properties

This compound is a potent herbicide that acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] This enzyme is a key component in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants.[6] Inhibition of HPPD disrupts the formation of homogentisate, a precursor to these vital compounds.[6] The subsequent depletion of plastoquinone interferes with the carotenoid biosynthesis pathway, leading to the degradation of chlorophyll (B73375) and resulting in the characteristic bleaching symptoms observed in susceptible plants.[6][7]

Enantioselective Bioactivity

This compound exhibits enantioselectivity in its herbicidal activity, with the R-(+)-enantiomer being significantly more potent than the S-(-)-enantiomer.

| Enantiomer | Bioactivity |

| R-(+)-Flusulfinam | Higher herbicidal efficacy; the more active isomer.[2] |

| S-(-)-Flusulfinam | Lower herbicidal efficacy.[2] |

| Racemic Mixture | Herbicidal activity is a composite of the two enantiomers. |

Signaling Pathway of HPPD Inhibition by this compound

Caption: HPPD Inhibition Signaling Pathway by this compound.

Experimental Protocols

Enantioselective Separation of this compound by Chiral HPLC

A common method for the separation of this compound enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8] A detailed protocol is outlined below:

1. Instrumentation and Materials:

-

HPLC system equipped with a UV detector.

-

Chiral stationary phase column (e.g., Chiralcel OX-RH).[1]

-

Racemic this compound standard.

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water).

2. Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of acetonitrile and water. The exact ratio should be optimized to achieve the best resolution.

-

Flow Rate: Typically around 1.0 mL/min, but can be adjusted to optimize separation.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[9]

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

3. Sample Preparation:

-

Prepare a stock solution of racemic this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Prepare a series of dilutions from the stock solution for calibration.

-

Filter all samples through a 0.45 µm syringe filter before injection.

4. Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the prepared sample onto the column.

-

Record the chromatogram and identify the peaks corresponding to the R-(+)- and S-(-)-enantiomers based on their retention times.

-

Quantify the amount of each enantiomer by comparing the peak areas to a calibration curve.

In Vitro HPPD Inhibition Assay

The inhibitory activity of this compound on the HPPD enzyme can be determined using an in vitro assay.[10]

1. Materials:

-

Recombinant HPPD enzyme.

-

4-hydroxyphenylpyruvate (HPPA) substrate.

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).[11]

-

This compound (and its individual enantiomers if desired).

-

Microplate reader.

2. Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, the recombinant HPPD enzyme, and the different concentrations of this compound.

-

Initiate the enzymatic reaction by adding the HPPA substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product, homogentisate.[11]

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.

Experimental Workflow for Chiral HPLC Separation

Caption: Experimental Workflow for Chiral HPLC Separation of this compound.

Synthesis of this compound

The synthesis of this compound involves two key chemical transformations: the formation of the 1,3,4-oxadiazole (B1194373) ring and the construction of the amide bond that links the heterocyclic and aromatic portions of the molecule.[8]

Logical Relationship Diagram for this compound Synthesis

Caption: Logical Relationship of Key Reactions in this compound Synthesis.

Conclusion

This compound is a significant recent addition to the portfolio of herbicides for rice cultivation. Its mode of action as a potent inhibitor of the HPPD enzyme is well-characterized, and the stereoselectivity of its biological activity presents opportunities for the development of more refined and effective herbicidal formulations. While a comprehensive public dataset on its physicochemical properties is currently lacking, the available information on its chemical structure, biological mechanism, and analytical methodologies provides a solid foundation for further research and development in the field of agrochemicals.

References

- 1. Frontiers | Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Ref: QYR601) [sitem.herts.ac.uk]

- 6. This compound|HPPD Inhibitor Herbicide|RUO [benchchem.com]

- 7. Mesotrione - Wikipedia [en.wikipedia.org]

- 8. aocs.org [aocs.org]

- 9. bioone.org [bioone.org]

- 10. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Discovery and Synthetic Pathway of Flusulfinam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfinam is a novel, chiral amide herbicide that has demonstrated significant efficacy in controlling a range of annual weeds in rice cultivation.[1][2] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the tyrosine degradation pathway necessary for plastoquinone (B1678516) and tocopherol biosynthesis in plants.[3] This inhibition leads to the disruption of carotenoid production, resulting in the characteristic bleaching of plant tissues and eventual plant death.[3] This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathway, experimental protocols for its evaluation, and a summary of its biological activity.

Discovery and Development

This compound (Code Name: QYR601) was developed by Qingdao Kingagroot Crop Science Groups Co., Ltd. as a new generation HPPD-inhibiting herbicide. It is effective for the post-emergence control of problematic weeds such as barnyardgrass (Echinochloa crus-galli), crabgrass (Digitaria sanguinalis), and Chinese sprangletop (Leptochloa chinensis), while exhibiting excellent safety for both japonica and indica rice varieties.[3] A key feature of this compound is its chiral center at the sulfur atom, existing as two enantiomers, R-(+)- and S-(-)-flusulfinam. Research has shown that the R-enantiomer is the more biologically active isomer against target weeds.[1][4]

Synthesis Pathway

While a detailed, step-by-step experimental protocol for the entire synthesis of this compound is not available in the public domain from a single source, a plausible multi-step synthesis pathway can be constructed based on established organic chemistry principles and published methods for analogous compounds and key intermediates. The synthesis can be logically divided into the preparation of three key fragments followed by their assembly.

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed multi-step synthesis pathway for this compound.

Synthesis of 2-Fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid (Activated)

A detailed protocol for the synthesis of this specific benzoic acid derivative is not publicly available. However, a general approach can be inferred from related syntheses:

-

Thiolation of 2-Fluoro-4-(trifluoromethyl)benzoic acid: The starting material, 2-fluoro-4-(trifluoromethyl)benzoic acid, can be synthesized via methods such as the Grignard reaction with 2-bromo-5-fluorotrifluoromethylbenzene followed by carboxylation. The propylthio group is then introduced at the 3-position. This can be achieved through a nucleophilic aromatic substitution reaction with propane-1-thiol in the presence of a suitable base.

-

Oxidation to the Sulfoxide (B87167): The resulting 2-fluoro-3-(propylthio)-4-(trifluoromethyl)benzoic acid is then selectively oxidized to the corresponding sulfoxide (sulfinyl) derivative. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

-

Activation of the Carboxylic Acid: For the subsequent amide coupling, the carboxylic acid is typically activated. A common method is the conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of 5-Methyl-1,3,4-oxadiazol-2-amine

Experimental Protocol:

-

Materials: 2-Acetylhydrazinecarboxamide, phosphorus oxychloride (POCl₃), dimethoxyethane, water, ethyl acetate (B1210297), sodium carbonate.

-

Procedure:

-

Suspend 2-acetylhydrazinecarboxamide (1.17 g, 9.99 mmol) in dimethoxyethane (23 mL).

-

Add phosphorus oxychloride (1.68 g, 10.96 mmol) to the suspension.

-

Stir the reaction mixture at 70°C for 2 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

To the residue, add water (10 mL) and ethyl acetate (100 mL).

-

Adjust the pH of the aqueous phase to 8 by adding sodium carbonate.

-

Extract the resulting mixed solution with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Distill off the solvent to obtain 5-methyl-1,3,4-oxadiazol-2-amine as a white solid (Yield: 0.50 g).[5]

-

Final Amide Coupling

The final step is the coupling of the activated 2-fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid with 5-methyl-1,3,4-oxadiazol-2-amine. This is a standard amide bond formation reaction.

General Procedure:

-

The activated benzoic acid derivative (e.g., the acyl chloride) is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

5-Methyl-1,3,4-oxadiazol-2-amine is added to the solution, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the generated HCl.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The final product, this compound, is then isolated and purified using standard techniques such as extraction, washing, and recrystallization or column chromatography.

Biological Signaling Pathway and Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3] HPPD is a key enzyme in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[3] HGA is a precursor for the synthesis of plastoquinone and tocopherols (B72186) (Vitamin E). Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase, which is involved in the carotenoid biosynthesis pathway.

By inhibiting HPPD, this compound triggers a cascade of events:

-

The conversion of HPPA to HGA is blocked.

-

The lack of HGA leads to a deficiency in plastoquinone.

-

The absence of the plastoquinone cofactor inhibits phytoene desaturase activity.

-

This disruption in the carotenoid biosynthesis pathway leads to the accumulation of phytoene and a reduction in carotenoids and chlorophyll (B73375).

-

The lack of carotenoids, which protect chlorophyll from photo-oxidation, results in the characteristic bleaching of plant tissues, ultimately leading to plant death.[3]

Diagram of the HPPD Inhibition Signaling Pathway:

Caption: Mechanism of action of this compound via HPPD inhibition.

Experimental Protocols

In Vitro HPPD Inhibition Assay

This assay determines the concentration of this compound required to inhibit the activity of the HPPD enzyme by 50% (IC50).

Diagram of the HPPD Inhibition Assay Workflow:

Caption: Experimental workflow for the in vitro HPPD inhibition assay.

Protocol:

-

Materials: Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana), 4-hydroxyphenylpyruvate (HPPA), this compound, assay buffer (e.g., HEPES buffer pH 7.0), L-ascorbic acid, FeSO₄, homogentisate 1,2-dioxygenase (HGD), spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-ascorbic acid, FeSO₄, and HGD.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture in a microplate. Include a control with no inhibitor.

-

Add the recombinant HPPD enzyme to all wells and pre-incubate.

-

Initiate the reaction by adding the substrate, HPPA.

-

Monitor the formation of maleylacetoacetate (the product of the HGD-catalyzed reaction) by measuring the increase in absorbance at a specific wavelength (e.g., 320 nm) over time using a spectrophotometer.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the percentage of inhibition relative to the control without the inhibitor.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Whole-Plant Herbicidal Efficacy Assay (Dose-Response)

This assay evaluates the herbicidal effectiveness of this compound on whole plants and determines the dose required to cause a 50% reduction in plant growth (GR50) or fresh weight (EC50).

Diagram of the Whole-Plant Assay Workflow:

Caption: Workflow for a whole-plant dose-response herbicide efficacy assay.

Protocol:

-

Materials: Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis), potting soil, pots, this compound formulation, sprayer, controlled environment growth chamber or greenhouse.

-

Procedure:

-

Sow weed seeds in pots and grow them under controlled conditions (e.g., temperature, light, humidity) until they reach a specific growth stage (e.g., 3-4 leaves).

-

Prepare a series of dilutions of the this compound formulation to be tested.

-

Apply the different doses of this compound to the plants as a post-emergence spray using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

-

Return the treated plants to the controlled environment and observe them over a set period (e.g., 14-21 days).

-

Assess the herbicidal effect by visually rating the plant injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete death) and/or by harvesting the above-ground biomass and measuring the fresh or dry weight.

-

Calculate the percentage of growth reduction for each dose relative to the untreated control.

-

Determine the GR50 or EC50 value by fitting the dose-response data to a suitable regression model.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound and its enantiomers.

Table 1: Herbicidal Activity of this compound and its Enantiomers against Common Weeds

| Compound | Weed Species | Parameter | Value (mg/L) | Reference |

| R-(+)-Flusulfinam | Echinochloa crus-galli | EC50 | 1.80 | [6] |

| S-(-)-Flusulfinam | Echinochloa crus-galli | EC50 | 30.15 | [6] |

| Racemic this compound | Echinochloa crus-galli | EC50 | 5.61 | [6] |

| R-(+)-Flusulfinam | Digitaria sanguinalis | EC50 | 15.75 | [6] |

| S-(-)-Flusulfinam | Digitaria sanguinalis | EC50 | 32.32 | [6] |

| Racemic this compound | Digitaria sanguinalis | EC50 | 21.91 | [6] |

| This compound | Echinochloa crus-galli | GR50 | 0.15 - 19.39 g a.i. ha⁻¹ | [4] |

| This compound | Leptochloa chinensis | GR50 | 7.82 - 49.92 g a.i. ha⁻¹ | [4] |

Table 2: Degradation Half-life (T₁/₂) of this compound Enantiomers in Soil

| Enantiomer | Condition | Soil Source | Half-life (days) | Reference |

| R-(+)-Flusulfinam | Anaerobic | Anhui | 46.2 | [1] |

| S-(-)-Flusulfinam | Anaerobic | Anhui | 63.0 | [1] |

| R-(+)-Flusulfinam | Aerobic | Anhui | 57.8 | [7] |

| S-(-)-Flusulfinam | Aerobic | Anhui | 40.8 | [7] |

| R-(+)-Flusulfinam | In rice plant | - | 5.50 | [5] |

| S-(-)-Flusulfinam | In rice plant | - | 5.06 | [5] |

Conclusion

This compound is a potent, chiral HPPD-inhibiting herbicide with significant potential for weed management in rice. Its discovery and development represent an important advancement in agrochemical science. The R-(+)-enantiomer has been identified as the more active isomer, highlighting the importance of stereochemistry in its herbicidal activity. The detailed synthesis pathway, while not fully published in a single protocol, can be logically deduced from established chemical reactions. The well-understood mechanism of action, coupled with detailed protocols for its evaluation, provides a solid foundation for further research and development in this area. The quantitative data on its efficacy and environmental fate are crucial for its responsible and effective use in agriculture. This technical guide serves as a comprehensive resource for professionals in the field, enabling a deeper understanding of this novel herbicide.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN107176916A - A kind of 2-ï¼To TRIFLUOROMETHYLPHENYLTHIOï¼The preparation method of benzoic acid - Google Patents [patents.google.com]

- 5. 5-METHYL-1,3,4-OXADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents [patents.google.com]

Flusulfinam: A Novel Amide-Structured Herbicide for Rice Cultivation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Flusulfinam is a novel, post-emergence herbicide with a unique amide structure, developed for the selective control of a broad spectrum of annual grasses and broadleaf weeds in rice. Its primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway. This inhibition leads to the characteristic bleaching of susceptible weeds, followed by necrosis and death. This compound exhibits excellent crop safety in both japonica and indica rice varieties. Notably, it possesses a chiral center, with the R-(+)-enantiomer demonstrating significantly higher herbicidal activity than the S-(-)-enantiomer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mode of action, synthesis, efficacy, and experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is a chiral herbicide, with the technical grade material typically being a mixture of its R-(+) and S-(-) enantiomers.[1][2] The R-(+)-enantiomer is the more biologically active isomer.

| Property | Value | Reference |

| IUPAC Name | 2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(propane-1-sulfinyl)-4-(trifluoromethyl)benzamide | [2] |

| CAS Registry No. | 2428458-82-4 | [2] |

| Chemical Formula | C14H13F4N3O3S | [2] |

| Molecular Weight | 395.33 g/mol | [2] |

| Chirality | Contains a chiral sulfur atom, existing as R-(+) and S-(-) enantiomers. | |

| Recommended Application Rate | 60-120 g a.i./ha | [3] |

Mode of Action: Inhibition of HPPD

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][4] HPPD is a critical enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[5] Homogentisate is a precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), which are essential for carotenoid biosynthesis and protection against oxidative damage.[5]

By inhibiting HPPD, this compound disrupts the production of these vital compounds, leading to a cascade of effects in susceptible plants:

-

Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase, which is involved in the carotenoid biosynthesis pathway. Its depletion leads to the accumulation of phytoene.

-

Carotenoid Inhibition: The disruption of the carotenoid biosynthesis pathway results in the loss of pigments that protect chlorophyll (B73375) from photo-oxidation.

-

Bleaching and Necrosis: The unprotected chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and eventual death of the weed.[4]

Molecular docking studies have revealed that this compound binds to the active site of the HPPD enzyme.[4] The nitrogen atom of the oxadiazole ring and the oxygen atom of the amide group engage in bidentate coordination with the Fe2+ ion in the enzyme's active site, forming a stable complex.[4]

Efficacy and Crop Safety

This compound provides effective post-emergence control of a wide range of problematic weeds in rice fields, including barnyardgrass (Echinochloa crus-galli), Chinese sprangletop (Leptochloa chinensis), and crabgrass (Digitaria sanguinalis).[3][6] It demonstrates excellent selectivity and is safe for both japonica and indica rice varieties.[3][6]

| Weed Species | Control Efficacy (%) | Reference |

| Echinochloa crus-galli (Barnyardgrass) | 90-99% | [3] |

| Leptochloa chinensis (Chinese sprangletop) | 90-99% | [3] |

| Digitaria sanguinalis (Crabgrass) | 90-99% | [3] |

| Broadleaf Weeds (seedling stage) | 90-99% | [3] |

| Sedges | 90-99% | [3] |

| Rice Variety | Safety | Reference |

| japonica | High | [3][6] |

| indica | High | [3][6] |

Experimental Protocols

Chemical Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound involves two key steps: the formation of the 1,3,4-oxadiazole (B1194373) ring and the construction of the amide bond. The following is a representative protocol based on the synthesis of similar N-(5-methyl-1,3,4-oxadiazol-2-yl) amide herbicides.

Materials:

-

2-fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid

-

2-amino-5-methyl-1,3,4-oxadiazole

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for elution

Procedure:

-

Dissolve 2-fluoro-3-(propylsulfinyl)-4-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous DCM.

-

Add 2-amino-5-methyl-1,3,4-oxadiazole (1 equivalent) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

In Vitro HPPD Inhibition Assay

This protocol is based on a high-throughput fluorescent screening assay.[3]

Materials:

-

Recombinant HPPD enzyme

-

This compound

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA

-

Cofactor/Quenching Solution: Freshly prepared solution containing 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO.

-

In the 96-well plate, add 2 µL of the this compound dilutions to the test wells. Add 2 µL of DMSO to the control wells.

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor/Quenching Solution) to all wells.

-

Mix gently and incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of the HPP substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation/Emission ~320/400 nm) every minute for 30-60 minutes.

-

Calculate the rate of the enzymatic reaction from the linear initial velocity of the fluorescence increase.

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Weed Control Efficacy and Crop Safety Field Trial

This protocol is based on the general principles outlined in the EPPO standards for conducting efficacy evaluation trials.[2]

Experimental Design:

-

Trial Location: Select a site with a uniform and representative weed population and soil type.

-

Plot Size: Minimum of 10 m² per plot.

-

Replicates: At least 4 replicates for each treatment.

-

Treatments:

-

Untreated control

-

This compound at the recommended rate (e.g., 90 g a.i./ha)

-

This compound at twice the recommended rate (for crop safety assessment)

-

A commercial standard herbicide for comparison.

-

-

Application: Apply treatments at the 2-4 leaf stage of the weeds using a calibrated backpack sprayer.

Assessments:

-

Weed Control Efficacy: Visually assess the percentage of weed control at 7, 14, and 28 days after treatment (DAT) compared to the untreated control.

-

Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = complete crop death).

-

Yield: At crop maturity, harvest the rice from a central area of each plot and determine the grain yield.

Enantiomer Separation and Analysis

This protocol utilizes chiral High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OX-RH)

-

Mobile phase: Acetonitrile and water mixture

-

This compound standard

Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Set the HPLC column temperature and mobile phase flow rate.

-

Inject the standard solution into the HPLC system.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

-

The two enantiomers, R-(+)- and S-(-)-Flusulfinam, will be separated and eluted at different retention times.

Soil Degradation Study

This protocol is based on OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil.

Procedure:

-

Collect soil from representative agricultural fields.

-

Treat the soil samples with a known concentration of this compound.

-

Incubate the soil samples under controlled aerobic or anaerobic conditions at a constant temperature.

-

At specified time intervals, collect soil subsamples.

-

Extract this compound and its potential metabolites from the soil using an appropriate solvent.

-

Analyze the extracts by HPLC or LC-MS/MS to determine the concentration of the parent compound and its degradation products.

-

Calculate the dissipation half-life (DT50) of this compound in the soil.

Resistance Management

To delay the development of herbicide resistance, it is crucial to incorporate this compound into an integrated weed management program. Key strategies include:

-

Rotation of Herbicides: Avoid the repeated use of herbicides with the same mode of action. Rotate this compound with herbicides from different chemical classes.

-

Tank Mixtures: Use this compound in tank mixtures with other effective herbicides that have different modes of action.

-

Cultural Practices: Employ cultural practices such as crop rotation, tillage, and water management to reduce weed pressure.

Conclusion

This compound represents a significant advancement in weed management for rice cultivation. Its novel amide structure, potent HPPD-inhibiting activity, and excellent crop safety make it a valuable tool for farmers. The enantioselective nature of its bioactivity, with the R-(+)-enantiomer being more potent, opens avenues for the development of more refined and environmentally friendly herbicide formulations. Understanding the detailed technical aspects of its chemistry, mode of action, and performance, as outlined in this guide, is crucial for its effective and sustainable use in agriculture and for guiding future research in herbicide development.

References

The Biological Activity Spectrum of Flusulfinam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfinam is a novel, post-emergence herbicide demonstrating high efficacy in controlling a range of annual weeds prevalent in rice cultivation.[1][2] Its mechanism of action is rooted in the potent and specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This inhibition disrupts the tyrosine degradation pathway, leading to a cascade of biochemical events that culminate in plant mortality.[3] this compound is a chiral molecule, with its enantiomers exhibiting differential bioactivity and toxicity profiles.[4][5] This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, target spectrum, and quantitative efficacy. It also outlines the experimental protocols used to elucidate its biological functions and visualizes the key pathways and experimental workflows.

Mechanism of Action: Inhibition of HPPD and Disruption of Carotenoid Biosynthesis

The primary molecular target of this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway.[1][3] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[5] HGA is an essential precursor for the synthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[6]

This compound binds to the active site of the HPPD enzyme, preventing the formation of HGA.[3] Molecular docking studies have revealed that this compound forms a stable complex with the Fe²⁺ ion at the enzyme's active site through bidentate coordination involving the nitrogen atom of its oxadiazole ring and the oxygen atom of the amide group.[1]

The depletion of HGA has a profound downstream effect on the carotenoid biosynthesis pathway. Plastoquinone, a product of the HGA pathway, is a vital cofactor for the enzyme phytoene (B131915) desaturase (PDS).[3][5] PDS is responsible for the desaturation of phytoene, a key step in the formation of carotenoids. The absence of plastoquinone inhibits PDS activity, leading to an accumulation of phytoene and a subsequent decrease in carotenoid and chlorophyll (B73375) levels.[1][3] Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Without this protection, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching symptoms observed in treated plants, followed by growth cessation and death.[6]

The addition of HGA to plants treated with this compound has been shown to rescue chlorophyll content, confirming that the inhibition of HGA production is the primary mode of action.[1]

References

- 1. Alga, Growth Inhibition test (OECD Guidelines for the Testing of Chemicals No. 201) | ENvironmental inFOrmation [enfo.hu]

- 2. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 3. eurofins.com.au [eurofins.com.au]

- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 5. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. benchchem.com [benchchem.com]

The Herbicidal Action of Flusulfinam on Weeds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flusulfinam is a novel amide-structured herbicide developed for the post-emergence control of a wide spectrum of annual weeds in rice fields.[1][2] It has demonstrated high efficacy against problematic grasses such as barnyardgrass (Echinochloa crus-galli), Chinese sprangletop (Leptochloa chinensis), and crabgrass (Digitaria sanguinalis), as well as various broadleaf weeds and sedges.[2][3][4] Notably, this compound exhibits excellent safety for both japonica and indica rice varieties.[5] This technical guide provides a comprehensive overview of the herbicidal action of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action of this compound is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] HPPD is a key enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (B1232598) (HGA).[6] HGA is a crucial precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E).[7]

By inhibiting HPPD, this compound disrupts the formation of HGA, leading to a cascade of downstream effects:

-

Depletion of Plastoquinone: Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase (PDS), which is involved in the carotenoid biosynthesis pathway. The absence of plastoquinone inhibits PDS activity.

-

Accumulation of Phytoene: The inhibition of PDS leads to the accumulation of its substrate, phytoene.[5]

-

Inhibition of Carotenoid Biosynthesis: The disruption of the carotenoid biosynthesis pathway results in a significant decrease in the levels of carotenoids.[5]

-

Chlorophyll (B73375) Degradation and Bleaching: Carotenoids play a vital role in protecting chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the leaves of susceptible weeds.[5]

-

Plant Death: The ultimate consequence of this biochemical disruption is the cessation of photosynthesis and other vital processes, leading to the death of the weed.[2]

This mechanism of action places this compound in the HPPD inhibitor class of herbicides, which are known for their bleaching symptoms on target weeds.[6]

Enantioselectivity of this compound

This compound is a chiral molecule, existing as two enantiomers: R-(+)-flusulfinam and S-(-)-flusulfinam. Research has demonstrated that the herbicidal activity is enantioselective, with the R-(+)-enantiomer being the more biologically active isomer against target weeds.[3] Studies have shown that the bioactivity of R-(+)-flusulfinam is 1.4 to 3.1 times higher than that of the racemic mixture against Echinochloa crus-galli and Digitaria sanguinalis.[3]

Quantitative Data on Herbicidal Efficacy

The efficacy of this compound has been quantified in numerous studies, primarily through the determination of the Growth Reduction 50 (GR50) value, which is the herbicide dose required to cause a 50% reduction in plant growth (typically measured as fresh or dry weight).

Table 1: GR50 Values of this compound for Echinochloa crus-galli Populations in China.[2]

| Population Code | Province/Region | GR50 (g a.i. ha-1) |

| ECHCG-1 | Anhui | 2.54 |

| ECHCG-2 | Anhui | 3.15 |

| ECHCG-3 | Anhui | 4.87 |

| ECHCG-4 | Fujian | 1.23 |

| ECHCG-5 | Fujian | 0.15 |

| ... | ... | ... |

| ECHCG-39 | Zhejiang | 19.39 |

| Baseline Sensitivity (GR50b) | - | 6.48 |

Note: This table presents a selection of the full dataset available in the cited literature. The complete table includes data for 39 populations.

Table 2: GR50 Values of this compound for Leptochloa chinensis Populations in China.[2]

| Population Code | Province/Region | GR50 (g a.i. ha-1) |

| LEFCH-1 | Anhui | 10.23 |

| LEFCH-2 | Anhui | 12.54 |

| LEFCH-3 | Anhui | 15.87 |

| LEFCH-4 | Fujian | 7.82 |

| LEFCH-5 | Fujian | 9.54 |

| ... | ... | ... |

| LEFCH-43 | Zhejiang | 49.92 |

| Baseline Sensitivity (GR50b) | - | 22.38 |

Note: This table presents a selection of the full dataset available in the cited literature. The complete table includes data for 43 populations.

Table 3: Susceptibility of Other Weed Species to this compound

| Weed Species | Common Name | Susceptibility | Recommended Application Rate (g a.i. ha-1) |

| Digitaria sanguinalis | Crabgrass | High | 60-120[2] |

| Cyperus difformis | Smallflower Umbrella Sedge | High | 60-120[1][2] |

| Fimbristylis miliacea | Globe Fringerush | High | 60-120[2] |

| Monochoria vaginalis | Heartshape False Pickerelweed | High | 60-120[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the herbicidal action of this compound.

HPPD Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a high-throughput screening assay for HPPD inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on the HPPD enzyme.

Principle: The enzymatic activity of HPPD is monitored by measuring the increase in fluorescence resulting from the formation of the product, homogentisate (HGA), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP). An inhibitor will reduce the rate of HGA formation and thus the fluorescence signal.

Materials:

-

Recombinant HPPD enzyme

-

4-hydroxyphenylpyruvate (HPP) substrate

-

This compound (and its enantiomers, if available)

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA

-

Cofactor/Quenching Solution: Freshly prepared 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer

-

DMSO (for dissolving test compounds)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 400 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Mixture Preparation: In each well of the microplate, add the following in order:

-

Assay Buffer

-

Test compound solution (e.g., this compound) or DMSO for control

-

HPPD enzyme solution

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Reaction: Add the HPP substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Dose-Response Assay for GR50 Determination in Whole Plants

This protocol is a generalized procedure for assessing the herbicidal efficacy of this compound on target weeds in a greenhouse setting.

Objective: To determine the GR50 value of this compound for various weed species.

Materials:

-

Seeds of target weed species (e.g., Echinochloa crus-galli, Leptochloa chinensis)

-

Pots filled with a suitable soil mix

-

Greenhouse or growth chamber with controlled environmental conditions

-

This compound formulation

-

Laboratory sprayer calibrated to deliver a precise volume

-

Analytical balance

Procedure:

-

Plant Growth: Sow weed seeds in pots and grow them in the greenhouse until they reach the desired growth stage (e.g., 3-4 leaf stage).

-

Herbicide Application: Prepare a range of this compound concentrations. Apply the different doses of this compound to the weeds using the laboratory sprayer. Include an untreated control group.

-

Post-Treatment Growth: Return the treated plants to the greenhouse and maintain them under optimal growth conditions.

-

Data Collection: After a specified period (e.g., 14-21 days), harvest the above-ground biomass of each plant.

-

Data Analysis:

-

Measure the fresh or dry weight of the harvested biomass.

-

Express the weight of the treated plants as a percentage of the untreated control.

-

Plot the percentage growth reduction against the logarithm of the herbicide dose.

-

Use a non-linear regression model (e.g., log-logistic) to fit the dose-response curve and calculate the GR50 value.[9]

-

Pigment Content Analysis (Chlorophylls, Carotenoids, and Phytoene) by HPLC-DAD

This protocol outlines a general procedure for the extraction and quantification of key pigments affected by this compound.

Objective: To measure the levels of chlorophylls (B1240455), total carotenoids, and phytoene in weed tissues following treatment with this compound.

Principle: Pigments are extracted from plant tissues using organic solvents and then separated and quantified using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Materials:

-

Weed leaf tissue (treated and untreated)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent (e.g., 100% acetone, or a mixture of hexane/acetone/ethanol)

-

Saponification solution (e.g., 10% methanolic KOH) - optional, for removing chlorophylls if focusing on carotenoids

-

HPLC system with a C30 reverse-phase column and a DAD detector

-

Mobile phase solvents (e.g., methanol, methyl-tert-butyl ether, water)

-

Pigment standards (chlorophyll a, chlorophyll b, β-carotene, lutein, phytoene)

Procedure:

-

Sample Preparation: Harvest a known weight of fresh leaf tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Pigment Extraction:

-

Add a specific volume of cold extraction solvent to the powdered tissue.

-

Homogenize or vortex thoroughly in the dark and on ice.

-

Centrifuge to pellet the cell debris.

-

Collect the supernatant containing the pigments. Repeat the extraction until the pellet is colorless.

-

-

Saponification (Optional): If chlorophyll interferes with the analysis of other pigments, it can be removed by saponification. Add methanolic KOH to the extract and incubate in the dark. After incubation, partition the carotenoids into an organic solvent like diethyl ether.

-

HPLC Analysis:

-

Filter the pigment extract through a 0.22 µm syringe filter.

-

Inject a known volume of the extract onto the HPLC column.

-

Elute the pigments using a suitable gradient of mobile phase solvents.

-

The DAD will detect the pigments as they elute from the column based on their specific absorption spectra.

-

-

Quantification:

-

Identify the peaks corresponding to chlorophyll a, chlorophyll b, specific carotenoids, and phytoene by comparing their retention times and absorption spectra with those of the standards.

-

Quantify the amount of each pigment by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

-

Visualizations of Key Processes

Signaling Pathway of this compound's Herbicidal Action

Caption: Biochemical pathway of this compound's herbicidal action.

Experimental Workflow for Dose-Response (GR50) Assay

Caption: Workflow for determining the GR50 of this compound.

Experimental Workflow for Pigment Analysis

Caption: Workflow for pigment extraction and HPLC analysis.

Conclusion

This compound is a potent HPPD-inhibiting herbicide with a well-defined mechanism of action that leads to the bleaching and subsequent death of susceptible weeds. Its high efficacy against a broad spectrum of weeds in rice, coupled with its safety to the crop, makes it a valuable tool for weed management. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals working on the development and understanding of this and other herbicidal compounds. The enantioselective nature of this compound's activity further underscores the importance of stereochemistry in herbicide design and efficacy. Future research could focus on elucidating the precise enzyme kinetics of this compound and expanding the dose-response data to a wider array of weed species to further refine its application and management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. kingagroot.com [kingagroot.com]

- 3. Novel herbicide this compound: absolute configuration, enantioseparation, enantioselective bioactivity, toxicity and degradation in paddy soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel amide herbicide to control weed in rice fields, targets 4-hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

Chiral Insights into Flusulfinam: A Technical Guide to its Stereoisomerism, Enantioselective Activity, and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfinam, a novel herbicide, exhibits chirality due to a stereogenic center at the sulfur atom, leading to the existence of two enantiomers: R-(+)-flusulfinam and S-(-)-flusulfinam. This technical guide provides an in-depth analysis of the stereoisomerism of this compound, detailing the profound impact of its chirality on biological activity, toxicity, and environmental degradation. Comprehensive data on the enantioselective herbicidal efficacy against key weed species, toxicity towards non-target organisms, and degradation kinetics in soil are presented. Detailed experimental protocols for the enantioseparation, bioactivity assessment, and degradation studies of this compound are provided to facilitate further research and development in this area.

Introduction to the Chirality of this compound

This compound is a new generation herbicide that effectively controls a range of annual weeds in rice fields.[1] Its mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biosynthesis of plastoquinone (B1678516) and tocopherols.[1][2] A critical molecular feature of this compound is the presence of a chiral sulfoxide (B87167) group, which results in two stable, non-superimposable mirror-image isomers known as enantiomers.[3] These enantiomers are designated as R-(+)-flusulfinam and S-(-)-flusulfinam.[3][4] While possessing identical physical and chemical properties in an achiral environment, these enantiomers can exhibit significantly different biological activities and environmental fates due to their distinct three-dimensional arrangements.[4] This guide explores the stereoisomerism of this compound, focusing on the separation of its enantiomers and the enantioselective differences in their herbicidal activity, toxicity, and degradation profiles.

Enantioselective Biological Activity

The herbicidal efficacy of this compound is predominantly attributed to one of its enantiomers, highlighting a clear enantioselective bioactivity.

Herbicidal Activity Against Target Weeds

Studies have demonstrated that the R-(+)-flusulfinam enantiomer exhibits significantly higher herbicidal activity against target weed species compared to the S-(-)-enantiomer and the racemic mixture.[3][4] The bioactivity of R-flusulfinam was found to be 1.4 to 3.1 times greater than that of the racemic mixture against two significant weed species, Echinochloa crusgalli and Digitaria sanguinalis.[3][4]

Table 1: Enantioselective Herbicidal Activity of this compound Enantiomers

| Compound | Target Weed Species | EC50 (mg L⁻¹)[5][6] |

| R-(+)-Flusulfinam | Echinochloa crusgalli | 1.80 |

| S-(-)-Flusulfinam | Echinochloa crusgalli | 30.15 |

| rac-Flusulfinam | Echinochloa crusgalli | 5.61 |

| R-(+)-Flusulfinam | Digitaria sanguinalis | 15.75 |

| S-(-)-Flusulfinam | Digitaria sanguinalis | 32.32 |

| rac-Flusulfinam | Digitaria sanguinalis | 21.91 |

Toxicity to Non-Target Organisms

The enantiomers of this compound also display differential toxicity towards non-target aquatic organisms, an important consideration for environmental risk assessment.

Table 2: Enantioselective Acute Toxicity of this compound Enantiomers

| Compound | Test Organism | 96-hour LC50 (mg L⁻¹)[1][5][6] |

| R-(+)-Flusulfinam | Danio rerio (Zebrafish) | 82.01 |

| S-(-)-Flusulfinam | Danio rerio (Zebrafish) | 17.71 |

| rac-Flusulfinam | Danio rerio (Zebrafish) | 62.61 |

| R-(+)-Flusulfinam | Selenastrum capricornutum (Green Algae) | 3.00 |

| S-(-)-Flusulfinam | Selenastrum capricornutum (Green Algae) | 27.83 |

| rac-Flusulfinam | Selenastrum capricornutum (Green Algae) | 8.93 |

Enantioselective Environmental Fate

The degradation of this compound in the environment is also an enantioselective process, with different degradation rates observed for the R-(+)- and S-(-)-enantiomers in soil.

Soil Degradation

The degradation half-lives of this compound enantiomers have been studied in various soil types under both aerobic and anaerobic conditions. In aerobic paddy soils from several Chinese provinces, S-(-)-flusulfinam was found to degrade preferentially over R-(+)-flusulfinam in three of the four soils tested.[1][4] For instance, in soil from Anhui province, the half-life of S-flusulfinam was 40.8 days, while that of R-flusulfinam was 57.8 days.[2] Conversely, under anaerobic conditions in the same soil, R-(+)-flusulfinam exhibited preferential degradation.[1][4]

Table 3: Enantioselective Degradation Half-Lives (T₁/₂) of this compound in Aerobic Paddy Soils

| Soil Origin | R-(+)-Flusulfinam T₁/₂ (days)[1] | S-(-)-Flusulfinam T₁/₂ (days)[1] |

| Anhui | 57.8 | 40.8 |

| Guangxi | 46.2 | 48.5 |

| Hainan | 53.3 | 51.2 |

| Heilongjiang | 57.8 | 49.5 |

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify the R-(+)- and S-(-)-enantiomers of this compound.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column: Chiralcel OX-RH, 5 µm, 4.6 x 150 mm.[1][7][8]

-

Mobile Phase: Acetonitrile (B52724) and water.

-

This compound standard (racemic and enantiopure, if available).

-

Analytical balance, volumetric flasks, and pipettes.

-

Syringe filters (0.22 µm).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 30:70 v/v).[2] Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of racemic this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.

-

Sample Preparation: For soil or water samples, perform a suitable extraction and clean-up procedure to isolate the this compound residues. The final extract should be dissolved in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions and samples into the HPLC system. The elution order has been observed to be R-(+)-flusulfinam followed by S-(-)-flusulfinam.[3]

-

Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of each enantiomer in the samples by comparing their peak areas to the calibration curve.

Herbicidal Activity Assessment (Fresh Weight Inhibition)

Objective: To determine the half-maximal effective concentration (EC50) of this compound enantiomers on target weed species.

Materials:

-

Seeds of target weeds (e.g., Echinochloa crusgalli, Digitaria sanguinalis).

-

Petri dishes or small pots.

-

Growth medium (e.g., agar (B569324) or soil).

-

This compound enantiomers and racemic mixture.

-

Solvent (e.g., acetone).

-

Growth chamber with controlled light, temperature, and humidity.

Procedure:

-

Test Solution Preparation: Prepare stock solutions of each this compound enantiomer and the racemate in a suitable solvent. Prepare a series of test solutions at different concentrations by diluting the stock solutions with distilled water containing a surfactant.

-

Planting: Sow a specific number of weed seeds in each petri dish or pot containing the growth medium.

-

Treatment: Apply a fixed volume of each test solution to the respective petri dishes or pots. A control group treated with the solvent and surfactant only should be included.

-

Incubation: Place the treated containers in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

-

Assessment: After a specified period (e.g., 7-14 days), carefully remove the seedlings, wash off the growth medium, and blot them dry.

-

Data Collection: Measure the fresh weight of the seedlings from each treatment group.

-

Data Analysis: Calculate the percentage of fresh weight inhibition for each concentration relative to the control. Determine the EC50 value for each enantiomer and the racemate using a suitable statistical software (e.g., probit analysis).

Acute Toxicity Testing on Danio rerio (Zebrafish) Larvae

Objective: To determine the 96-hour median lethal concentration (LC50) of this compound enantiomers on zebrafish larvae. This protocol is based on the guidelines of GB/T 31270.14-2014.[3][9]

Materials:

-

Healthy, fertilized zebrafish embryos.

-

Multi-well plates (e.g., 6-well or 24-well).[3]

-

This compound enantiomers and racemic mixture.

-

Reconstituted water (embryo medium).

-

Incubator with controlled temperature (e.g., 28°C).

-

Stereomicroscope.

Procedure:

-

Test Solution Preparation: Prepare a series of test solutions of each this compound enantiomer and the racemate in reconstituted water. A solvent control should be included if a solvent is used to dissolve the test substances.

-

Embryo Selection: Select healthy, normally developing embryos at a specific stage (e.g., 4-6 hours post-fertilization).

-

Exposure: Place a specific number of embryos (e.g., 10) into each well of the multi-well plate.[3] Add the corresponding test solution to each well.

-

Incubation: Incubate the plates at a constant temperature (e.g., 28°C) for 96 hours.

-

Observation: Observe the embryos daily under a stereomicroscope for mortality. Indicators of mortality include coagulation of the embryo, lack of heartbeat, and failure to develop somites.[10]

-

Data Collection: Record the number of dead embryos in each concentration at 24, 48, 72, and 96 hours.

-

Data Analysis: Calculate the cumulative mortality at 96 hours for each concentration. Determine the LC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Visualizations

Signaling Pathways and Logical Relationships

Conclusion

The chirality of this compound is a critical determinant of its biological and environmental properties. The R-(+)-enantiomer is the more potent herbicidal agent, while the S-(-)-enantiomer exhibits higher toxicity to certain non-target organisms. Furthermore, the degradation of this compound in soil is an enantioselective process that is dependent on environmental conditions. This detailed understanding of this compound's stereoisomerism is essential for the development of more effective and environmentally benign herbicidal formulations. The experimental protocols provided herein offer a foundation for further research into the complex interactions of chiral molecules in agricultural and environmental systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel herbicide this compound: absolute configuration, enantioseparation, enantioselective bioactivity, toxicity and degradation in paddy soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thelabstore.co.uk [thelabstore.co.uk]

- 8. mz-at.de [mz-at.de]

- 9. chinesestandard.net [chinesestandard.net]

- 10. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Methodological & Application

Application Notes and Protocols for the Analysis of Flusulfinam Residues in Soil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Flusulfinam residues in soil samples. The protocols described herein are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with advanced chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Methods

The determination of this compound residues in complex matrices like soil requires robust analytical methods to ensure accuracy, sensitivity, and reproducibility. The QuEChERS method has emerged as a popular sample preparation technique due to its simplicity, high throughput, and minimal solvent usage.[1][2] This method, followed by instrumental analysis, allows for the effective extraction and quantification of a wide range of pesticides, including this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the analysis of this compound due to its high selectivity and sensitivity, enabling detection at very low concentration levels.[3]

High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a more accessible alternative to LC-MS/MS, although with potentially higher limits of detection.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of pesticides, often requiring a derivatization step for non-volatile compounds.[6]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of pesticide residues in soil using QuEChERS extraction followed by LC-MS/MS. While specific data for this compound is limited in publicly available literature, the provided data for other pesticides in soil matrices offer a reliable reference for expected method performance.

Table 1: Method Performance for LC-MS/MS Analysis of Pesticide Residues in Soil

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.005 - 10 µg/kg | [3][6][7] |

| Limit of Quantification (LOQ) | 0.01 - 25 µg/kg | [3][6][7] |

| Recovery | 70 - 120% | [3][6] |

| Precision (RSD) | < 20% | [3][6] |

Table 2: Mass Spectrometric Parameters for this compound (as a reference)

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Data not available | Data not available | Data not available | Requires optimization |

Note: Specific mass spectrometric parameters for this compound need to be optimized on the instrument used. A recent study on this compound enantiomers utilized Multiple Reaction Monitoring (MRM) mode for detection.[8]

Experimental Protocols

QuEChERS Sample Extraction and Clean-up Protocol

This protocol is a widely used method for the extraction of pesticide residues from soil.[9][10]

3.1.1. Materials and Reagents

-

Homogenized soil sample

-

Deionized water

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl) or Sodium acetate (B1210297) (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (optional, for pigmented soils)

-

50 mL polypropylene (B1209903) centrifuge tubes with screw caps

-

15 mL polypropylene centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

3.1.2. Extraction Procedure

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the sample.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or other buffered salt mixtures).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbents. A common combination for soil is 150 mg PSA and 900 mg MgSO₄. For soils with high organic matter, 50 mg of C18 may also be added.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥5000 x g for 2 minutes.[9]

-

The supernatant is the final extract.

Diagram of the QuEChERS Workflow

Caption: QuEChERS workflow for soil sample preparation.

LC-MS/MS Analysis Protocol

3.2.1. Instrumental Conditions (General)

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A suitable gradient program to separate this compound from matrix interferences.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 1 - 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Diagram of the LC-MS/MS Analytical Workflow

Caption: General workflow for LC-MS/MS analysis.

HPLC-UV Analysis Protocol (General)

3.3.1. Instrumental Conditions

-

HPLC System: HPLC with a UV/DAD detector

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with formic or acetic acid).